roxithromycin - 134931-00-3

roxithromycin

Catalog Number: EVT-383871
CAS Number: 134931-00-3
Molecular Formula: C41H76N2O15
Molecular Weight: 837.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It belongs to the 14-membered ring macrolide class, known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. [, ] Roxithromycin is primarily used in scientific research to study its antimicrobial effects, anti-inflammatory properties, and potential therapeutic applications beyond its role as an antibiotic.

Clarithromycin

Relevance: Clarithromycin is often mentioned alongside roxithromycin in research related to macrolide antibiotics and their applications. [, , , ] Both antibiotics are effective against atypical pathogens, such as Chlamydia pneumoniae, which has been implicated in coronary artery disease. [, ] While both are considered effective, clarithromycin has been associated with a higher risk of drug interactions compared to roxithromycin. [, ]

Azithromycin

Relevance: Azithromycin is frequently mentioned in studies comparing the efficacy and safety of different macrolide antibiotics, including roxithromycin. [, ] Both antibiotics have been investigated for their potential to reduce exacerbations in chronic obstructive pulmonary disease (COPD), although evidence for roxithromycin is limited. [] Azithromycin, like roxithromycin, has been shown to have anti-inflammatory effects, but the mechanisms might differ.

Josamycin

Relevance: Josamycin was included in a study comparing the in vitro activity of different macrolide antibiotics, including roxithromycin, against anaerobic bacteria. [] The study found that both roxithromycin and josamycin showed good activity against most anaerobic strains tested.

Spiramycin

Relevance: Spiramycin, along with roxithromycin, was evaluated for its in vitro activity against anaerobic bacteria. [] The study demonstrated that roxithromycin exhibited equal or superior activity compared to spiramycin against Gram-positive anaerobes.

Pentamidine

Relevance: In a study investigating the prevention of PCP and cerebral toxoplasmosis in HIV-infected patients, pentamidine aerosol was used as a comparator to roxithromycin and a combination of pentamidine and roxithromycin. [] The study suggested that roxithromycin may be effective in preventing both PCP and cerebral toxoplasmosis.

Phenoxymethylpenicillin (Penicillin V)

Relevance: Phenoxymethylpenicillin was used as a comparator to roxithromycin in a clinical trial evaluating the treatment of Lyme borreliosis. [] The study was halted due to a higher rate of treatment failures in the roxithromycin group, highlighting the importance of appropriate antibiotic selection.

Cefixime

Relevance: Cefixime was used as a comparator to roxithromycin in a study evaluating the treatment of community-acquired pneumonia (CAP). [] Both antibiotics demonstrated efficacy in treating CAP, but the study suggested that roxithromycin might be a suitable alternative for empirical treatment.

Imipenem

Relevance: In a study investigating antimicrobial strategies against biofilms formed by Staphylococcus aureus, imipenem was used in combination with roxithromycin. [] The combination therapy showed promising results in reducing viable bacterial cells within the biofilm, suggesting a synergistic effect.

Sulphamethoxazole

Relevance: Sulphamethoxazole was investigated in combination with roxithromycin to assess their combined activity against Haemophilus influenzae. [] The study found synergistic effects between roxithromycin and sulphamethoxazole, indicating potential benefits in treating H. influenzae infections.

Source and Classification

Roxithromycin originates from erythromycin, which is produced by the fermentation of Saccharopolyspora erythraea. The modification process involves converting the C9 carbonyl group into an oxime, enhancing its stability against acidic conditions. This alteration increases its lipophilicity compared to erythromycin, allowing for improved absorption and distribution in the body .

Synthesis Analysis

The synthesis of roxithromycin can be achieved through various methods, with one notable approach involving the reaction of erythromycin oxime with methyl chloride methyl ether under alkaline conditions. The key steps in this synthesis include:

  1. Starting Materials: Erythromycin oxime is reacted with methyl chloride methyl ether in a solvent such as dimethyl sulfoxide or acetone.
  2. Reaction Conditions: The reaction occurs at low temperatures (-20°C to -10°C) in the presence of a base (e.g., sodium methoxide or potassium tert-butoxide) to facilitate the formation of the desired product.
  3. Purification: Following the reaction, the crude product undergoes recrystallization to achieve high purity levels. The solvents used for recrystallization can include ethanol-water systems or ethyl acetate .

Technical Parameters

  • Alkali Concentration: 1.0 to 1.5 molar ratio relative to erythromycin oxime.
  • Reaction Yield: High yields are attainable with proper control of reaction conditions.
Molecular Structure Analysis

Roxithromycin has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The molecular formula is C41H76N2O15, and its structure includes:

  • Lactone Ring: A 14-membered ring typical of macrolide antibiotics.
  • Oxime Group: Introduced at the C9 position, enhancing stability.
  • Desosamine and Cladinose Sugars: These sugar moieties are critical for receptor binding and activity.

Recent studies utilizing solid-state nuclear magnetic resonance spectroscopy have provided insights into the dynamics of roxithromycin's molecular structure, revealing how various functional groups influence its behavior and interactions .

Chemical Reactions Analysis

Roxithromycin participates in several chemical reactions relevant to its pharmacological activity:

  1. Antibacterial Activity: It binds reversibly to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by blocking peptide translocation.
  2. Labeling with Technetium-99m: A novel application involves labeling roxithromycin with technetium-99m for diagnostic imaging, allowing differentiation between septic and aseptic inflammatory lesions .

Technical Parameters

  • Labeling Conditions: Optimal pH (8–10), ligand concentration (0.3–0.5 mg), and reducing agent (2–6 µg SnCl2·2H2O).
Mechanism of Action

The primary mechanism of action for roxithromycin involves:

  • Inhibition of Protein Synthesis: Roxithromycin binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the formation of peptide bonds during translation.
  • Bacteriostatic Effect: This inhibition results in a bacteriostatic effect rather than outright bacterial killing, allowing the immune system to eliminate the remaining pathogens.

Research indicates that roxithromycin demonstrates greater efficacy than erythromycin due to its enhanced stability and lipophilicity, which improve tissue penetration and bioavailability .

Physical and Chemical Properties Analysis

Roxithromycin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 837.06 g/mol.
  • Solubility: Highly soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Bioavailability: Ranges between 72% and 85%, indicating excellent absorption when administered orally.
  • Half-life: Extended half-life allows for less frequent dosing compared to other antibiotics.

These properties contribute significantly to its clinical effectiveness in treating infections .

Applications

Roxithromycin has diverse applications in medicine:

  1. Antibiotic Therapy: Used primarily for treating respiratory tract infections, skin infections, and soft tissue infections caused by susceptible bacteria.
  2. Diagnostic Imaging: Labeled with technetium-99m for use as a diagnostic agent in distinguishing between septic and aseptic inflammation .
  3. Research Tool: Investigated for its effects on various biological pathways, including apoptosis induction in cancer cells .
Introduction to Roxithromycin: Classification and Historical Development

Structural Classification Within the Macrolide Antibiotic Family

Roxithromycin is classified as a 14-membered macrolide antibiotic, belonging to the larger family of polyketide-derived antimicrobial agents characterized by a macrocyclic lactone ring core structure. Chemically designated as (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-10-(2,4,7-trioxa-1-azaoctan-1-ylidene)-1-oxacyclotetradecan-2-one, it shares the fundamental erythromycin scaffold but incorporates critical modifications [4] [8]. The molecule consists of a macrocyclic lactone ring attached to two deoxysugar moieties: desosamine (containing a dimethylamino group) and cladinose (a neutral sugar) [3] [8]. Roxithromycin's defining structural feature is the presence of a 9-[O-(2-methoxyethoxy)methyl]oxime side chain at the C9 position of the lactone ring, replacing the native carbonyl group found in erythromycin [3] [5]. This modification confers greater acid stability compared to erythromycin while maintaining the essential ribosomal binding pharmacophore required for antibacterial activity [3].

The molecular formula of roxithromycin is C₄₁H₇₆N₂O₁₅, with a molar mass of 837.058 g·mol⁻¹ [4]. Its increased lipophilicity (ClogP=3.51) relative to erythromycin significantly influences its pharmacokinetic behavior, enhancing tissue penetration and cellular uptake [3]. Unlike azithromycin (a 15-membered azalide), roxithromycin retains the 14-membered ring structure characteristic of the erythromycin-derived macrolides. It is a monocationic molecule at physiological pH due to the dimethylamino group on the desosamine sugar, contrasting with the dicationic nature of azithromycin, which possesses an additional amino group on the lactone ring [3].

Historical Synthesis and Derivative Development from Erythromycin

Roxithromycin emerged from systematic efforts to overcome the significant limitations of erythromycin, particularly its acid lability and poor oral bioavailability. Erythromycin undergoes acid-catalyzed degradation in the stomach, forming inactive 9,12- and 6,9-hemiketal derivatives that compromise its efficacy [5]. In the late 1970s, researchers at the French pharmaceutical company Roussel Uclaf pursued chemical modifications at the C9 position to block this degradation pathway [2] [4].

The synthetic strategy focused on converting the C9 carbonyl to an oxime ether derivative. This approach yielded roxithromycin (initially designated RU 28965), where the C9 oxime is further functionalized with a 2-methoxyethoxymethyl (MEM) side chain [2] [3]. This structural modification proved highly effective for several reasons:

  • Steric and Electronic Shielding: The bulky MEM-oxime side chain sterically hinders the intramolecular cyclization between the C9 carbonyl and the C6 hydroxyl group, the initial step in acid-catalyzed inactivation [3] [5].
  • Maintained Bioactivity: The modification preserved the spatial orientation necessary for binding to the bacterial ribosome, retaining potent antibacterial activity against key pathogens [2] [4].
  • Enhanced Pharmacokinetics: The increased lipophilicity improved oral absorption and tissue distribution compared to erythromycin [3].

Roxithromycin represented a successful example of rational drug design within the macrolide class. It was specifically engineered to resist acid degradation without requiring enteric coating and to provide improved pharmacokinetic properties over its progenitor, erythromycin, and other first-generation macrolides [2] [3] [5]. Unlike prodrug strategies (e.g., erythromycin estolate or ethylsuccinate), roxithromycin itself is the active compound and does not revert to erythromycin under physiological conditions [3].

Key Milestones in Regulatory Approval and Global Adoption

Roxithromycin was patented in 1980 by Roussel Uclaf, marking the formal beginning of its development pathway [4]. After extensive preclinical and clinical evaluation demonstrating its improved acid stability and pharmacokinetic profile, it received initial regulatory approval in 1987 [4] [7]. This approval made it one of the earliest semi-synthetic "second-generation" macrolides to reach the market, alongside clarithromycin, offering significant therapeutic advantages over erythromycin.

Global adoption followed, although distribution patterns varied significantly by region. Roxithromycin became commercially available under numerous brand names, including Rulide and Biaxsig, in several key markets [4]:

  • Australia: Approved as a prescription-only medicine (Schedule S4).
  • Europe: Gained approvals in multiple countries (e.g., France, Germany).
  • Asia: Adopted in countries including Israel, South Korea, and New Zealand.
  • Malaysia: Regulated by the National Pharmaceutical Regulatory Agency (NPRA), consistent with its mission to safeguard public health through scientific excellence in medicinal product regulation [9].

Notably, roxithromycin was not approved for use in the United States. Its adoption elsewhere was driven by its favorable profile: high oral bioavailability (72-85%), prolonged elimination half-life (approximately 11-12 hours) enabling once- or twice-daily dosing, and efficacy comparable to reference antibiotics in treating respiratory, urinary, and soft tissue infections [3] [4]. Studies highlighted its exceptional tissue penetration and intracellular activity, particularly relevant for combating pathogens like Legionella pneumophila, against which it demonstrated lower minimum inhibitory concentrations (MICs) than some other macrolides [2] [4].

Table 1: Key Properties Influencing Roxithromycin's Clinical Adoption

PropertyErythromycinRoxithromycinSignificance of Improvement
Acid StabilityLow (Rapid degradation)HighEliminated need for enteric coating; improved reliability of oral absorption
Oral Bioavailability (%)~30-40%72-85%Higher plasma concentrations achieved with lower doses; reduced inter-individual variability
Plasma Half-life (hours)~1.5-2 hours~11-12 hoursEnabled once- or twice-daily dosing (e.g., 150 mg twice daily) vs. QID dosing for erythromycin
Tissue PenetrationModerateHighEnhanced efficacy against intracellular pathogens and infections in deep tissues

A significant milestone in its therapeutic application was the recognition of its utility beyond direct antibacterial effects. Clinical and experimental data indicated potential immunomodulatory properties, contributing to its investigation and use in conditions like diffuse panbronchiolitis, where long-term administration demonstrated efficacy, possibly linked to anti-inflammatory effects on phagocytes [7]. Despite the later development of third-generation macrolides (ketolides like telithromycin) designed to overcome emerging resistance, roxithromycin maintained a role in therapeutic regimens in countries where approved, benefiting from its established efficacy and tolerability profile for specific indications [5] [7].

Structural studies using advanced techniques like solid-state nuclear magnetic resonance (SSNMR) have provided deeper insights into the basis of roxithromycin's properties. Research comparing carbon spin-lattice relaxation times (T₁) revealed significantly faster relaxation dynamics for nuclei within the lactone ring and sugar moieties of roxithromycin compared to erythromycin. This enhanced molecular mobility, particularly evident in the desosamine and cladinose sugars, correlates with its increased lipophilicity and may influence its interaction with biological membranes and intracellular accumulation [8]. These atomic-scale investigations offer a structural rationale for the improved pharmacokinetic behavior observed clinically.

Properties

CAS Number

134931-00-3

Product Name

roxithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C41H76N2O15

Molecular Weight

837.0 g/mol

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1

InChI Key

RXZBMPWDPOLZGW-HEWSMUCTSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

Biaxsig
Claramid
Infectoroxit
Macrosil
MTW-Roxithromycin
Rotesan
Rotramin
Roxi 1A Pharma
Roxi Basics
Roxi TAD
roxi von ct
Roxi-paed 1A Pharma
Roxi-Puren
Roxi-Q
Roxi-saar
Roxi-Wolff
Roxibeta
roxidura
Roxigamma
Roxigrün
Roxihexal
Roxithro-Lich
Roxithromycin
RU 28965
RU 965
RU-28965
RU-965
RU28965
RU965
Rulid
Rulide

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.